2-(5-Methyl-2-phenyloxazol-4-yl)ethyl 4-methylbenzenesulfonate
Overview
Description
Scientific Research Applications
Plastic Scintillators Based on Polymethyl Methacrylate
- Overview : Research on plastic scintillators, which are materials that fluoresce when exposed to ionizing radiation, has explored the inclusion of various luminescent dyes to improve their properties. Studies have shown that replacing conventional solvents in these scintillators with specific compounds can enhance their scintillation efficiency, optical transparency, and stability against thermal, light, and radiation damage. Among the explored luminescent activators are compounds like n-terphenyl and 2,5-diphenyloxazole, indicating the potential for using complex oxazolyl derivatives in such applications (Salimgareeva & Kolesov, 2005).
Environmental Impact of Organic Pollutants
- Overview : The environmental fate and behavior of organic pollutants, including parabens and their derivatives, have been extensively reviewed. These studies highlight the persistence and ubiquitous presence of such compounds in water bodies, necessitating advanced degradation strategies. The research underscores the need for understanding the environmental interactions of complex organic molecules, potentially including the degradation and transformation pathways of specific sulfonate esters (Haman et al., 2015).
Synthesis and Application of Brominated Compounds
- Overview : Advanced oxidation processes (AOPs) are highlighted for their effectiveness in degrading acetaminophen and similar recalcitrant compounds in water. These processes result in various by-products, emphasizing the importance of understanding the chemical behavior of brominated and other halogenated compounds in environmental and synthetic contexts. This knowledge could extend to the synthesis and environmental impact of compounds like 2-(5-Methyl-2-phenyloxazol-4-yl)ethyl 4-methylbenzenesulfonate (Qutob et al., 2022).
Antioxidant Properties of Isoxazolone Derivatives
- Overview : Research into isoxazolone derivatives, including their synthesis and antioxidant evaluation, indicates the broad interest in oxazolyl compounds for potential therapeutic applications. These studies suggest that modifications to the oxazolyl core structure can significantly impact biological activity, including antioxidant properties, which could be relevant to derivatives like the mentioned sulfonate ester (Laroum et al., 2019).
S-arylation of 2-mercaptobenzazoles
- Overview : The S-arylation of 2-mercaptobenzazoles highlights a significant methodological interest in synthesizing arylthio-benzazoles, compounds related to the chemical structure . This review covers the synthesis strategies, biological, and pharmacological properties of these compounds, demonstrating the chemical versatility and application potential of oxazolyl and related structures in drug design and development (Vessally et al., 2018).
Properties
IUPAC Name |
2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl 4-methylbenzenesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4S/c1-14-8-10-17(11-9-14)25(21,22)23-13-12-18-15(2)24-19(20-18)16-6-4-3-5-7-16/h3-11H,12-13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNITQXBLBMGSS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCC2=C(OC(=N2)C3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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